2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinedione core, a bromine atom, and an oxathiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)- typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Oxathiolane Ring Formation: The oxathiolane ring can be synthesized through the reaction of a thiol with an epoxide or a halohydrin under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: De-brominated compounds.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
Comparison
- Bromine vs. Chlorine/Fluorine : The presence of a bromine atom may confer different reactivity and biological activity compared to chlorine or fluorine.
- Oxathiolane Ring : The oxathiolane ring is a common feature, but variations in substituents can lead to differences in chemical properties and applications.
Properties
CAS No. |
145986-15-8 |
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Molecular Formula |
C8H9BrN2O4S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-bromo-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 |
InChI Key |
GMHAMEKOPZZEBD-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |
Origin of Product |
United States |
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